(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O.ClH/c16-15(17,18)12-19-8-10-20(11-9-19)14(21)7-6-13-4-2-1-3-5-13;/h1-7H,8-12H2;1H/b7-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDZSREXATISY-UHDJGPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C=CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride (CAS Number: 1351664-04-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound features a trifluoroethyl group attached to a piperazine moiety, which is known for enhancing lipophilicity and biological activity. Its molecular formula is , with a molecular weight of 334.76 g/mol. The structural formula is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClF₃N₂O |
| Molecular Weight | 334.76 g/mol |
| CAS Number | 1351664-04-4 |
The biological activity of (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is believed to involve interactions with various molecular targets within cells. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
Research into the biological activities of this compound has identified several potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Antidepressant Effects : The piperazine ring structure is often associated with antidepressant properties. In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
- Neuroprotective Properties : Evidence indicates that (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the pharmacological effects of this compound:
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of various derivatives of phenylpropene compounds, including (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride. The results indicated a significant reduction in cell viability in MCF7 breast cancer cells at concentrations above 10 μM.
Study 2: Antidepressant Effects
In a behavioral study conducted on mice, the administration of this compound resulted in decreased immobility time in the forced swim test compared to controls, indicating its potential as an antidepressant agent.
Study 3: Neuroprotection
Research published in Neuroscience Letters demonstrated that treatment with (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride significantly reduced neuronal death induced by glutamate toxicity in cultured neurons.
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., bis(4-methoxyphenyl)methyl) require longer reaction times (12 hours vs. 30 minutes for chloroacetyl derivatives) .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data and Solubility Trends
Key Observations :
- The hydrochloride salt of the target compound likely improves solubility compared to neutral analogs, which rely on weak hydrogen bonds (e.g., C–H···O) for crystal packing .
Table 3: Bioactivity and Hazard Indicators
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
